molecular formula C14H15NO2 B2687509 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one CAS No. 2138163-35-4

7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one

货号: B2687509
CAS 编号: 2138163-35-4
分子量: 229.279
InChI 键: SAXAPNAXCLUOOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one (CAS 2138163-35-4) is a high-purity spirocyclic chemical building block offered with a guaranteed purity of 98% . This compound has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol . It is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers value this spiro[4.4]nonane scaffold for its unique three-dimensional structure and the synthetic handle provided by the benzyl group, which facilitates further chemical modifications. Spirocyclic oxa-azaspiro compounds of this class are of significant interest in medicinal chemistry and drug discovery for constructing novel molecular architectures . Related 1-oxa-9-azaspiro[5.5]undecane derivatives, for example, have been actively researched as potent antituberculosis agents acting as MmpL3 protein inhibitors, demonstrating the high research value of similar structural motifs in developing new therapeutic agents . This compound requires storage at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-6-9-17-14(13)7-8-15(11-14)10-12-4-2-1-3-5-12/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXAPNAXCLUOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)C=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one typically involves the reaction of a suitable benzyl halide with a spirocyclic precursor under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Reduction Reactions

The ketone group in the spirocyclic system undergoes selective reduction under standard conditions. For example, LiAlH₄ in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol while preserving the spirocyclic framework .
Example:

  • Reagent: LiAlH₄ (2 equiv), THF, 0°C → rt, 72 h

  • Product: 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-ol

  • Yield: ~70–85% (based on analogous reductions)

The conjugated enone system may also undergo 1,4-reduction under catalytic hydrogenation (e.g., Pd/C, H₂), though this is less documented for this specific compound.

Nucleophilic Additions

The α,β-unsaturated ketone (enone) participates in Michael additions. For instance:

  • Reagent: Grignard reagents (e.g., MeMgBr)

  • Product: Alkyl adducts at the β-position of the enone .
    Conditions:
    | Nucleophile | Solvent | Temperature | Product | Yield* |
    |-------------|---------|-------------|---------|--------|
    | MeMgBr | THF | −78°C | β-methyl adduct | ~60% |

*Yields extrapolated from structurally related enone systems .

Ring-Opening Reactions

Acid- or base-mediated ring-opening reactions target the lactone or lactam moieties:

  • Acidic Hydrolysis (HCl, H₂O): Cleavage of the lactone ring to yield a dicarboxylic acid derivative .

  • Basic Conditions (NaOH, MeOH): Deprotection of the benzyl group via hydrogenolysis (H₂/Pd-C), yielding a free amine intermediate .

Oxidation and Functionalization

The enone system is susceptible to oxidation:

  • Ozonolysis: Cleavage of the double bond to form diketone fragments .

  • Epoxidation (mCPBA): Forms an epoxide at the α,β-position, enabling further ring-expansion reactions .

Cycloadditions

The conjugated diene moiety may engage in Diels-Alder reactions, though steric hindrance from the spiro structure limits reactivity.
Example:

  • Dienophile: Maleic anhydride

  • Conditions: Reflux in toluene, 12 h

  • Product: [4+2] Cycloadduct (unconfirmed for this substrate) .

Substitution Reactions

The benzyl group undergoes hydrogenolytic cleavage (H₂, Pd/C, EtOH) to yield a deprotected secondary amine :

  • Reagent: 10% Pd/C, H₂ (1 atm), EtOH, rt, 6 h

  • Product: 1-Oxa-7-azaspiro[4.4]non-2-en-4-one

  • Yield: ~90% (analogous to 7b → 7c in ).

Functional Group Interconversion

The ketone can be transformed into derivatives:

  • Oxime Formation: NH₂OH·HCl, pyridine, EtOH, reflux → oxime.

  • Hydrazone Synthesis: Hydrazine hydrate, EtOH, rt → hydrazone .

Structural Insights from NMR and MS Data

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.28–7.20 (benzyl aromatic protons), 4.51 (spiro-CH), and 1.64–1.36 (methylene protons) .

  • LCMS (ESI+): m/z = 231.29 [M + H]⁺, consistent with molecular formula C₁₄H₁₇NO₂ .

科学研究应用

Synthetic Applications

7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the creation of heterocycles and complex natural products.

Heterocyclic Compounds

The compound can be utilized to synthesize heterocyclic structures, which are essential in pharmaceuticals and agrochemicals. For example, its reaction with different nucleophiles can yield various substituted derivatives that exhibit biological activity.

Reaction TypeProductReference
Nucleophilic substitutionHeterocyclic derivatives
CycloadditionComplex organic molecules

Medicinal Chemistry

Research indicates that derivatives of this compound possess potential pharmacological properties, making them candidates for drug development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds derived from this structure. For instance, modifications to the benzyl group can enhance activity against specific bacterial strains.

DerivativeActivityReference
7-Benzyl derivative AEffective against E. coli
7-Benzyl derivative BEffective against S. aureus

Anticancer Potential

Preliminary investigations suggest that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

Material Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Polymerization

The compound can participate in polymerization reactions, leading to the formation of novel materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.

Polymer TypePropertiesReference
Biodegradable polymerEnhanced degradation rate
Conductive polymerImproved electrical conductivity

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of various derivatives from this compound, leading to compounds with enhanced antimicrobial activity against resistant bacterial strains.

Case Study 2: Development of Drug Delivery Systems

Research demonstrated that polymers synthesized from this compound could effectively encapsulate drugs, improving their solubility and bioavailability in therapeutic applications.

作用机制

The mechanism by which 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one exerts its effects is primarily through its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The enone functionality is often involved in Michael addition reactions, which can modify biological molecules and affect their function.

相似化合物的比较

N-Benzyl-7-azaspiro[4.5]decan-1-one (14)

  • Structure : [4.5] spiro system (five-membered lactam fused to six-membered ring).
  • Key Differences: Larger spiro ring ([4.5] vs.
  • Synthesis : Produced via oxidation of diols using (COCl)₂/DMSO, followed by purification via flash chromatography .
  • Reactivity : Converted to nitriles (15a/15b) using tosylmethyl isocyanide, highlighting nucleophilic substitution versatility .

(R)-9-(3,4-Methylenedioxyphenyl)-1-azaspiro[4.4]non-8-en-7-one (12)

  • Structure : Same [4.4] spiro system but with a methylenedioxyphenyl substituent.
  • Key Differences : Optically active due to stereogenic centers; used in enantioselective synthesis .
  • Applications: Potential precursor for bioactive molecules due to aromatic substituents.

Diazaspiro Derivatives

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Structure : [4.4] spiro system with two nitrogen atoms (diazaspiro) instead of one oxygen and one nitrogen.
  • Key Differences : Increased hydrogen-bonding capacity due to secondary amine; crystallizes in orthorhombic Pbca space group (a = 9.630 Å, b = 8.432 Å, c = 29.848 Å) .
  • Synthesis : Prepared via cyclization reactions involving pyrrolidine derivatives .

Irbesartan Impurity 15 (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-1,3-diazaspiro[4.4]non-2-en-4-one)

  • Structure : [4.4] diazaspiro core with a tetrazole-functionalized biphenyl group.
  • Key Differences : Pharmaceutical relevance as a synthetic impurity; molecular weight = 428.53 g/mol .
  • Applications : Highlights the role of spiro compounds in drug development and quality control.

Oxa-Azaspiro Derivatives with Modified Substituents

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

  • Structure : [3.5] spiro system with a phenyl substituent.
  • Key Differences: Smaller spiro ring ([3.5] vs.
  • Applications : Investigated in material science and pharmaceuticals due to its versatile carbonyl group .

(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

  • Structure : [2.4] spiro system with methylbenzyl and phenyl groups.
  • Key Differences : Compact structure ([2.4] spiro) may limit steric flexibility but improve thermal stability .

Comparative Data Table

Compound Name Spiro System Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound [4.4] C₁₄H₁₇NO₂ 231.29 Oxa-aza spiro core; limited safety data
N-Benzyl-7-azaspiro[4.5]decan-1-one [4.5] C₁₅H₁₉NO 229.32 Larger spiro ring; nitrile synthesis versatility
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [4.4] C₁₄H₁₈N₂O 230.30 Diazaspiro core; orthorhombic crystal structure
Irbesartan Impurity 15 [4.4] C₂₅H₂₈N₆O 428.53 Tetrazole substituent; pharmaceutical impurity
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one [3.5] C₁₃H₁₅NO₂ 217.27 High ring strain; material science applications

生物活性

7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one (CAS Number: 2138163-35-4) is a spirocyclic compound notable for its unique structural features, including a benzyl group and an enone functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of new therapeutic agents.

The molecular formula of this compound is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol. The compound's structure facilitates various chemical reactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
CAS Number2138163-35-4

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to inhibit enzymes involved in critical disease pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation. The mechanism of action typically involves binding to the active site of target enzymes, thereby preventing substrate interaction and catalytic activity.

Case Study: Enzyme Inhibition
In a study exploring the inhibition of specific enzymes related to oncogenic pathways, this compound demonstrated effective inhibition against certain targets, suggesting its potential utility in cancer therapeutics .

Anticancer Properties

The compound's enone functionality allows it to participate in Michael addition reactions, which can modify biological molecules and affect their function. This reactivity has been linked to anticancer activity, where it may induce apoptosis in cancer cells through various biochemical pathways.

Research Findings:
A recent investigation highlighted the compound's ability to induce cell death in specific cancer cell lines, showing promise as a lead compound for further development .

Anti-inflammatory Effects

In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. These effects could be attributed to its ability to inhibit pro-inflammatory enzymes, thereby reducing inflammation in various models.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Binding: The compound binds to the active sites of enzymes, inhibiting their function.
  • Michael Addition Reactions: The enone group participates in reactions that can modify other biomolecules.
  • Cell Signaling Pathways: It may influence signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar spirocyclic compounds is essential.

Compound NameStructure FeaturesNotable Activities
7-Benzyl-2-oxa-7-azaspiro[4.4]nonaneLacks enone functionalityLimited biological data available
7-Benzyl-1-thiaza-spiro[4.5]decaneDifferent ring systemAntimicrobial properties reported

常见问题

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction is critical for resolving the spirocyclic framework. Key parameters include unit cell dimensions (e.g., orthorhombic system with a=9.630(2)a = 9.630(2) Å, b=8.4322(18)b = 8.4322(18) Å, c=29.848(7)c = 29.848(7) Å), RR factor (0.059≤0.059), and data-to-parameter ratio (17.9≥17.9) to ensure reliability .
  • NMR/IR spectroscopy : Use 1^1H/13^{13}C NMR to verify benzyl substituents and lactam carbonyl signals. IR can confirm the presence of C=O (1700–1750 cm1^{-1}) and ether/amine functional groups .

Q. What synthetic routes are reported for spirocyclic compounds analogous to this compound?

  • Methodological Answer :

  • Multi-step synthesis involving pyrrolidine derivatives and benzyl-protected intermediates. For example, Kuroki et al. (1999) and Shen et al. (2004) describe cyclization strategies using amine-protecting groups (e.g., benzyl) and lactam formation under acidic/basic conditions .
  • Optimize reaction time and temperature to minimize side products. Monitor via TLC/HPLC for intermediates .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (e.g., 254 nm) and C18 columns. Compare retention times against standards.
  • Melting point analysis : A sharp melting point within 1–2°C of literature values (if available) indicates purity .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for spirocyclic compounds?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

Q. What challenges arise in achieving stereochemical control during the synthesis of this compound?

  • Methodological Answer :

  • Stereochemical inversion : Spirocyclic systems may exhibit unexpected configuration changes during cyclization. For example, reports inversion in a similar diazaspiro compound due to steric strain.
  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereochemistry. Monitor via polarimetry or chiral HPLC .

Q. What experimental design principles are critical for studying the environmental stability of this compound?

  • Methodological Answer :

  • Long-term stability assays : Use accelerated degradation studies (e.g., elevated temperature/pH) with LC-MS to identify breakdown products.
  • Ecotoxicology : Follow protocols from , including biotic/abiotic compartment analysis (soil, water) and toxicity assays (e.g., Daphnia magna) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。